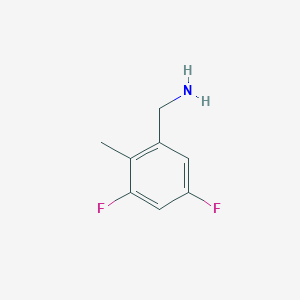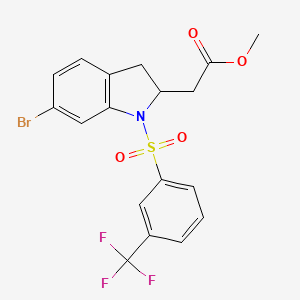![molecular formula C10H7N3 B12821275 (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The compound this compound is characterized by the presence of a benzimidazole ring fused with a nitrile group, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by condensing 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate acetophenone derivative in the presence of a base such as aqueous sodium hydroxide in methanol . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific biological context and the type of organism being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound is similar in structure and also exhibits antifungal properties.
Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole scaffold and are used as antiparasitic agents.
Uniqueness
(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the nitrile group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential antimicrobial and antifungal activities make it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H7N3/c11-6-2-4-8-3-1-5-9-10(8)13-7-12-9/h1-5,7H,(H,12,13)/b4-2+ |
InChI Key |
JLABZBKBAMUJSK-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC=N2)/C=C/C#N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
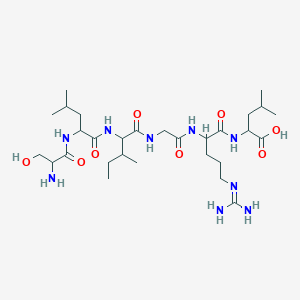
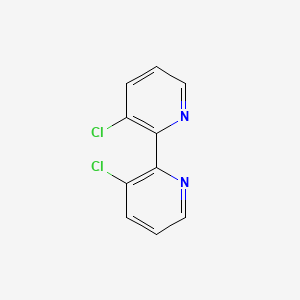
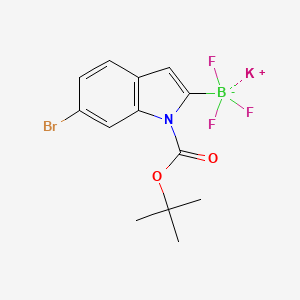
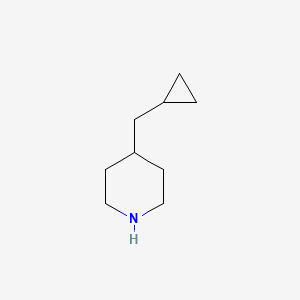
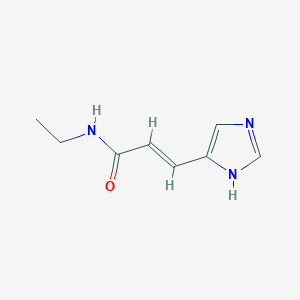
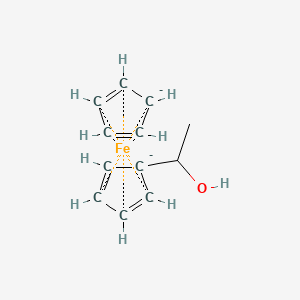
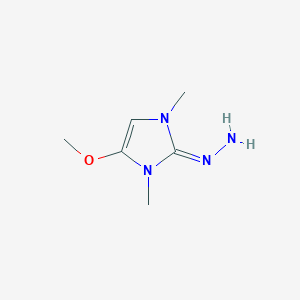
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)

![methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate](/img/structure/B12821270.png)
